Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate
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Overview
Description
Methyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate is a heterocyclic compound that belongs to the class of benzothiazines This compound is known for its unique structural features, which include a benzene ring fused to a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzothiazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the reagents used
Scientific Research Applications
Methyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of Methyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide: Similar structure but with a sulfone group.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Contains a pyrrole ring instead of a thiazine ring
Uniqueness
Methyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate is unique due to its specific substitution pattern and the presence of both a thiazine ring and a carboxylate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11NO3S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
methyl 2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-12-9(11(14)15-2)10(13)7-5-3-4-6-8(7)16-12/h3-6,9H,1-2H3 |
InChI Key |
NYNWTZODBSRCHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(=O)C2=CC=CC=C2S1)C(=O)OC |
Origin of Product |
United States |
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